Regioisomer Specificity: Indole-2-carbonyl Activity Is Not Interchangeable with Indole-3-carbonyl
In a directed comparison of indole-carbonyl regioisomers, molecular modeling studies predicted that the 1H-indol-3-ylcarbonyl derivatives (compounds 5–7) are measurably more potent than the corresponding 1H-indol-2-ylcarbonyl derivatives (compounds 2–4) . While the report does not provide absolute IC₅₀ values for each individual compound, the structural position of the carbonyl attachment—indole-2-carbonyl versus indole-3-carbonyl—was identified as a key determinant of inhibitory potency against the target enzyme. The 2-ylcarbonyl configuration enforces a distinct dihedral orientation of the peptide backbone, which directly influences hydrogen-bonding patterns within the enzyme active site.
3-ylcarbonyl predicted slightly more potent than 2-ylcarbonyl; exact fold-change not specified
Reported regioisomer-dependent potency context
Molecular docking prediction; requires direct assay verification
| Evidence Dimension | Predicted relative inhibitory potency (glycogen phosphorylase) |
|---|---|
| Target Compound Data | 1H-Indol-2-ylcarbonyl congener (scaffold of N-(1H-indol-2-ylcarbonyl)glycylglycine) |
| Comparator Or Baseline | 1H-Indol-3-ylcarbonyl congener |
| Quantified Difference | 3-ylcarbonyl derivatives predicted to be slightly more potent; exact fold-change not specified in the available source. |
| Conditions | Molecular docking and scoring function evaluation |
Why This Matters
Researchers selecting compounds for glycogen phosphorylase inhibition must verify the carbonyl attachment position, because regioisomeric substitution alone can shift potency sufficiently to alter lead-optimization trajectories or cause false-negative results in target-based screens.
